molecular formula C8H4ClF3O3 B134076 3-Chloro-4-(trifluoromethoxy)benzoic acid CAS No. 158580-93-9

3-Chloro-4-(trifluoromethoxy)benzoic acid

Cat. No. B134076
Key on ui cas rn: 158580-93-9
M. Wt: 240.56 g/mol
InChI Key: QGVQWEOEEXGRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323155B1

Procedure details

A solution of n-butyl lithium (4.4 ml of 2.5M solution in hexanes) in dry diisopropyl ether was treated at −78° C. under an inert atmosphere with 3-chloro4-trifluoromethoxy-bromobenzene (2.96 g) in diisopropyl ether. After 10 minutes, excess carbon dioxide (in the form of pellets) was added and the mixture left to slowly warm to ambient temperature. Ice-water was added and the organic layer run off. The aqueous layer was acidified with dilute hydrochloric acid, extracted (ether), dried (magnesium sulphate) and evaporated to dryness to give 3-chloro-4-trifluoromethoxybenzoic acid (1.51 g) as a white solid, m.p. 110.5-111.5° C.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl:6][C:7]1[CH:8]=[C:9](Br)[CH:10]=[CH:11][C:12]=1[O:13][C:14]([F:17])([F:16])[F:15].[C:19](=[O:21])=[O:20].Cl>C(OC(C)C)(C)C>[Cl:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][C:12]=1[O:13][C:14]([F:17])([F:16])[F:15])[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.96 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OC(F)(F)F)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left
EXTRACTION
Type
EXTRACTION
Details
extracted (ether)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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